Fmoc-L-Tyr(SO3DCV)-OH
Description
Significance of Tyrosine O-Sulfation as a Post-Translational Modification in Biological Systems
Tyrosine O-sulfation is a vital post-translational modification that occurs in the Golgi apparatus of eukaryotic cells. portlandpress.com It involves the addition of a sulfate (B86663) group to the hydroxyl group of a tyrosine residue, a reaction catalyzed by tyrosylprotein sulfotransferases (TPSTs). mdpi.comnih.gov This modification is predominantly found on secreted and transmembrane proteins and plays a fundamental role in a variety of biological activities. nih.govdrugbank.com
A primary function of tyrosine O-sulfation is to mediate or enhance extracellular protein-protein interactions. nih.govmpi-cbg.dempi-cbg.de The negatively charged sulfate group can act as a specific recognition motif, influencing the binding affinity and specificity between proteins. nih.govcreative-proteomics.com This is crucial in numerous physiological processes, from hormone-receptor binding to the assembly of protein complexes in the extracellular matrix. nih.govmpi-cbg.de
Tyrosine sulfation is a key regulator of inflammatory responses, particularly in the processes of leukocyte adhesion and chemotaxis. creative-proteomics.comahajournals.orgnih.gov For instance, the sulfation of tyrosine residues on chemokine receptors is critical for their interaction with chemokine ligands, which guide the migration of immune cells to sites of inflammation. ahajournals.orgacs.org Studies have shown that the absence of tyrosine sulfation on certain leukocyte adhesion molecules and chemokine receptors can significantly impair immune cell recruitment and has been linked to the progression of diseases like atherosclerosis. ahajournals.orgnih.gov
The biological activity of many peptide hormones and their receptors is dependent on tyrosine sulfation. creative-proteomics.combiorxiv.orgembopress.org For example, sulfation can dramatically increase the binding affinity of a peptide hormone to its receptor, thereby potentiating its signaling activity. nih.govacs.org In some cases, this modification is an absolute requirement for receptor activation. embopress.org This has been observed in both animal and plant hormone systems, highlighting the evolutionary conservation and importance of this post-translational modification. biorxiv.orgnih.govmdpi.com
Evolution of Solid-Phase Peptide Synthesis (SPPS) for Modified Peptides
Solid-Phase Peptide Synthesis (SPPS), a technique developed by Robert Bruce Merrifield, transformed the field of peptide chemistry by allowing for the efficient and high-purity synthesis of peptides. jpt.comsunresinlifesciences.com The method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. sunresinlifesciences.com
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used approach in SPPS, particularly for the synthesis of complex and modified peptides. nih.govamericanpeptidesociety.orgaltabioscience.com Its popularity stems from the use of a base-labile Fmoc protecting group for the N-terminus, which can be removed under mild basic conditions, typically with piperidine (B6355638). americanpeptidesociety.org This is in contrast to the harsher acidic conditions required in the alternative Boc (tert-butyloxycarbonyl) strategy. americanpeptidesociety.orgaltabioscience.com The milder conditions of Fmoc-SPPS are compatible with a wide range of sensitive post-translational modifications, such as glycosylation and phosphorylation, making it the method of choice for synthesizing such modified peptides. nih.govaltabioscience.com Furthermore, Fmoc-SPPS is readily automated, allowing for the rapid synthesis of long and complex peptide sequences. jpt.comnih.gov
The direct incorporation of sulfated tyrosine into peptides during SPPS presents significant challenges. The sulfate ester group is highly acid-labile and can be partially or completely removed during the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, which typically involves strong acids like trifluoroacetic acid (TFA). nih.govnih.gov This leads to low yields and heterogeneous products. nih.gov
To overcome this, researchers have developed strategies that involve protecting the sulfate group with an acid-stable but otherwise removable group. acs.orgsigmaaldrich-jp.com The dichlorovinyl (DCV) group used in Fmoc-L-Tyr(SO3DCV)-OH is one such protecting group. iris-biotech.deiris-biotech.de The DCV group is stable to the acidic conditions of peptide cleavage but can be selectively removed later, allowing for the synthesis of well-defined sulfated peptides. iris-biotech.deescholarship.orgiris-biotech.de This has enabled the synthesis of libraries of sulfopeptides to study their role in processes like HIV-1 entry. nih.govescholarship.org Other protecting groups like neopentyl (nP) have also been explored for this purpose. sigmaaldrich-jp.comiris-biotech.de
Research Findings on this compound and Related Compounds
| Compound/Method | Key Features & Findings | Relevant Applications |
| This compound | The dichlorovinyl (DCV) protecting group is stable to TFA used for peptide cleavage from the resin. iris-biotech.de The DCV group is removed post-synthesis via hydrogenolysis. iris-biotech.deiris-biotech.de | Synthesis of sulfotyrosine-containing peptides to study site-specific sulfation effects on peptide stability and activity. iris-biotech.de Used to synthesize sulfopeptides that inhibit HIV-1 entry. escholarship.org |
| Fmoc-Tyr(SO3nP)-OH | The neopentyl (nP) protecting group is also stable to TFA. sigmaaldrich-jp.com It can be removed post-cleavage using aqueous ammonium (B1175870) acetate (B1210297) or sodium azide (B81097). sigmaaldrich-jp.comiris-biotech.de | Synthesis of sulfated peptides for studying chemokine recognition and receptor interactions. iris-biotech.de |
| Fmoc-fluorosulfated tyrosine | Incorporated into peptides via Fmoc-SPPS. The fluorosulfate (B1228806) group is stable to standard acidic cleavage conditions. nih.gov It is then converted to a sulfate group in a separate step. nih.gov | Provides an alternative efficient route for the synthesis of sulfotyrosine-containing peptides. nih.gov |
| Direct incorporation of Fmoc-Tyr(SO3⁻) | Can be challenging due to the acid lability of the sulfate group, leading to desulfation during cleavage. nih.govnih.gov Can also lead to poor resin swelling and incomplete coupling reactions. nih.gov | An older method with significant limitations, largely superseded by protected strategies for complex syntheses. nih.gov |
Rationale for the Development and Application of this compound as a Specialized Building Block
The development of this compound was driven by the inherent challenges associated with the synthesis of sulfotyrosine-containing peptides. The tyrosine sulfate ester is notoriously labile and prone to degradation under the acidic conditions typically used for peptide cleavage from the solid support in SPPS. sigmaaldrich-jp.com This instability has historically made the synthesis and characterization of these important biomolecules highly problematic, hindering research into the biological significance of tyrosine sulfation. sigmaaldrich-jp.com
To overcome this obstacle, a protecting group strategy for the sulfate functional group was necessary. The dichlorovinyl (DCV) group was selected for its unique properties that make it an ideal protecting group in this context. The DCV group is stable to the standard conditions of Fmoc-SPPS, including the basic conditions used for Fmoc group removal and, crucially, the strong acidic conditions of trifluoroacetic acid (TFA) used for final peptide cleavage from the resin. sigmaaldrich-jp.comiris-biotech.denih.gov
This stability ensures that the sulfate group remains intact throughout the entire peptide synthesis process. Following the successful assembly and cleavage of the peptide, the DCV group can be selectively and cleanly removed under mild hydrogenolysis conditions, typically using a palladium catalyst (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate. iris-biotech.de This orthogonal deprotection strategy allows for the generation of the desired sulfotyrosine-containing peptide in good yield and purity. nih.gov
The development of this compound has therefore provided peptide chemists with a robust and reliable tool to access previously difficult-to-synthesize sulfated peptides. This has significantly advanced the study of site-specific tyrosine sulfation, enabling detailed investigations into its effects on the structure and function of peptides and proteins. sigmaaldrich-jp.comiris-biotech.de For instance, this building block has been instrumental in the synthesis of sulfated peptides corresponding to the N-terminus of chemokine receptors such as CXCR6 and DARC, facilitating research into their biological roles. iris-biotech.de
Detailed Research Findings
The utility of this compound is underscored by its successful application in various research endeavors, particularly in the synthesis of biologically active sulfated peptides. Research by Ali and Taylor demonstrated the efficient solid-phase synthesis of sulfotyrosine peptides utilizing this building block. nih.gov Their strategy involved the incorporation of the sulfotyrosine residue as a dichlorovinyl-protected sulfodiester and the use of 2-methylpiperidine (B94953) for Fmoc removal to achieve an efficient synthesis. nih.gov
This methodology has been applied to the synthesis of disulfated peptides that correspond to the N-terminal regions of the chemokine receptors CXCR6 and DARC. iris-biotech.de Such synthetic peptides are crucial for studying the role of tyrosine sulfation in chemokine recognition and signaling pathways.
Furthermore, the synthesis of template-constrained cyclic sulfopeptides designed to inhibit HIV-1 entry has been successfully accomplished using this compound. These rationally designed peptides mimic a loop from a monoclonal antibody and have shown inhibitory activity against the virus. The ability to synthesize these complex sulfated structures highlights the enabling power of this specialized amino acid derivative in drug discovery and virology research.
Compound Data
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(dichlorovinyl-sulfo)-L-tyrosine |
| Synonyms | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((((2,2-dichlorovinyl)oxy)sulfonyl)oxy)phenyl)propanoic acid, Fmoc-Tyr(SO3DCV)-OH, O-[[(2,2-dichloroethenyl)oxy]sulfonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-Tyrosine |
| CAS Number | 1151854-06-6 |
| Molecular Formula | C₂₆H₂₁Cl₂NO₈S |
| Molecular Weight | 578.41 g/mol |
| Storage Temperature | -20°C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-(2,2-dichloroethenoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2NO8S/c27-24(28)15-36-38(33,34)37-17-11-9-16(10-12-17)13-23(25(30)31)29-26(32)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,15,22-23H,13-14H2,(H,29,32)(H,30,31)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCIOFMCRYUMK-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Methodologies and Strategies Utilizing Fmoc L Tyr So3dcv Oh
The Dichlorovinyl (DCV) Protecting Group for Tyrosine Sulfate (B86663)
The synthesis of sulfotyrosine-containing peptides is challenging because the tyrosine O-sulfate ester is highly susceptible to hydrolysis under acidic conditions. sigmaaldrich-jp.comthieme-connect.de To overcome this, strategies involving the protection of the sulfate group have been developed. The dichlorovinyl (DCV) group is an acid-stable protecting group employed for this purpose, enabling the use of Fmoc-L-Tyr(SO3DCV)-OH directly in Fmoc-SPPS. iris-biotech.denih.govnih.gov
Stability Profile of the SO3DCV Moiety During Peptide Chain Elongation
The SO3DCV group is designed to be robust under the standard conditions of Fmoc-SPPS. Research has demonstrated that the dichlorovinyl sulfate ester is stable to the repetitive treatments with piperidine (B6355638) used for N-alpha-Fmoc deprotection. sigmaaldrich-jp.comnih.gov Furthermore, it is also stable to the strong acidic conditions of the final cleavage cocktail (e.g., TFA) used to release the peptide from the resin and remove other acid-labile side-chain protecting groups. iris-biotech.denih.gov This dual stability is crucial for the successful synthesis of the full-length peptide without premature loss or degradation of the protected sulfate group. iris-biotech.denih.gov
Selective Removal of the DCV Group via Hydrogenolysis Post-Synthesis
After the peptide has been synthesized, cleaved from the resin, and purified, the DCV group is selectively removed to yield the final sulfated tyrosine residue. iris-biotech.de This deprotection is achieved under mild reductive conditions through catalytic hydrogenolysis. nih.govcolab.ws The typical procedure involves treating the peptide with a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H2) and ammonium (B1175870) formate. iris-biotech.de This method effectively cleaves the dichlorovinyl group without affecting the rest of the peptide, including sensitive residues like methionine or tryptophan. iris-biotech.deacs.org Hydrogenolysis provides a highly selective deprotection step, completing the orthogonal strategy required for synthesizing sulfotyrosine peptides. acsgcipr.orgorganic-chemistry.org
Comparison with Alternative Sulfate Protecting Groups (e.g., Neopentyl, Sodium Salt)
The DCV group is one of several strategies developed for incorporating sulfotyrosine into peptides. A comparison with other common methods highlights the advantages and disadvantages of each approach.
| Strategy | Description | Advantages | Disadvantages | Deprotection Condition |
| Dichlorovinyl (DCV) Group | The sulfate group is protected as a dichlorovinyl diester. nih.govnih.gov | Stable to both basic (piperidine) and strong acidic (TFA) conditions, allowing for a standard Fmoc-SPPS workflow. iris-biotech.denih.gov | Requires a final, separate hydrogenolysis step post-synthesis. nih.govcolab.ws | Catalytic hydrogenolysis (e.g., Pd/C, H2). iris-biotech.de |
| Neopentyl (nP) Group | The sulfate is protected as a neopentyl ester. sigmaaldrich-jp.combiosyn.com | Stable to piperidine and TFA, providing good orthogonality. sigmaaldrich-jp.comnih.gov | The hydrophobicity of the nP group can lead to peptide aggregation and reduced solubility, complicating synthesis and purification. rsc.org The deprotection step can be sluggish. rsc.org | Treatment with strong, unhindered nucleophiles like sodium azide (B81097) or simply warming in aqueous ammonium acetate (B1210297). sigmaaldrich-jp.comnih.gov |
| Sodium Salt (Unprotected) | The sulfotyrosine is incorporated as its sodium salt, Fmoc-Tyr(SO3Na)-OH. nih.gov | Avoids the need for a final deprotection step for the sulfate group. | Prone to significant degradation (desulfation) during the final acid-mediated cleavage from the resin. thieme-connect.denih.gov Can cause poor resin swelling and sluggish coupling reactions, especially with multiple incorporations. nih.gov | Not applicable (unprotected). |
The development of protecting groups like DCV and neopentyl has been a significant advancement, as they stabilize the fragile sulfate ester against TFA-mediated cleavage, a major drawback of the unprotected sodium salt strategy. sigmaaldrich-jp.com While the neopentyl group has been widely used, the DCV group offers a valuable alternative, particularly in cases where the hydrophobicity of the neopentyl group may pose synthetic challenges. iris-biotech.dersc.org The choice of protecting group ultimately depends on the specific peptide sequence and the desired synthetic efficiency.
Optimization of Coupling and Deprotection Protocols for this compound
The successful incorporation of this compound into a growing peptide chain relies on the careful optimization of both the coupling and Fmoc-deprotection steps. These optimizations are designed to maximize coupling efficiency while preventing side reactions that could compromise the integrity of the peptide or the DCV protecting group.
The incorporation of the sterically demanding this compound residue requires robust activation methods to ensure efficient and complete coupling. Modern in-situ activating reagents, which convert the protected amino acid into a highly reactive species directly in the reaction vessel, are widely employed. sigmaaldrich.com These are typically based on aminium/uronium or phosphonium (B103445) salts. nih.govsigmaaldrich.com
While any standard coupling method can theoretically be used, high-efficiency reagents are preferred to overcome the steric hindrance of the bulky side chain. sigmaaldrich-jp.com Reagents such as HCTU, HATU, and HBTU are known to generate highly reactive O-6-ClBt, OAt, and OBt esters, respectively, leading to rapid acylation. sigmaaldrich.compsu.eduluxembourg-bio.com The choice of reagent can impact the purity of the final peptide, with HCTU and HATU often demonstrating superior performance over TBTU and PyBOP in the synthesis of challenging sequences. psu.eduluxembourg-bio.com The addition of additives like OxymaPure® or HOBt can further enhance coupling efficiency and suppress side reactions. nih.govmerckmillipore.com For fully side-chain protected derivatives like this compound, which exhibit good solubility in standard SPPS solvents like DMF or NMP, protocols can often be integrated into automated synthesizers without significant modification. sigmaaldrich-jp.com
| Coupling Reagent Class | Examples | Generated Active Ester | Key Characteristics |
|---|---|---|---|
| Aminium/Uronium Salts | HATU, HCTU, HBTU, TBTU | OAt (HATU), O-6-ClBt (HCTU), OBt (HBTU/TBTU) | Highly efficient and fast-acting. HATU is considered one of the most reactive but is also more expensive. HCTU offers a good balance of reactivity and cost. sigmaaldrich.compsu.edu Potential for guanidinylation side reaction if excess reagent is used. merckmillipore.comiris-biotech.de |
| Phosphonium Salts | PyBOP, PyAOP | OBt (PyBOP), OAt (PyAOP) | Excellent reagents for routine and hindered couplings. merckmillipore.com They do not cause the guanidinylation side reaction, which can be an advantage over aminium salts, especially in fragment condensation or cyclization. sigmaaldrich.comiris-biotech.de |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Symmetrical Anhydride or Activated Ester (with additive) | Used with additives like OxymaPure® or HOBt. DIC/Oxyma is a potent, cost-effective combination that avoids potentially explosive benzotriazole (B28993) byproducts. nih.gov Carbodiimide activation can avoid racemization for certain sensitive residues like Cysteine. nih.gov |
During the incorporation of any amino acid in Fmoc-SPPS, several side reactions can occur. While none are exclusively specific to this compound, their mitigation is essential for synthesizing high-purity sulfated peptides.
One common side reaction is guanidinylation of the N-terminal amine of the growing peptide chain. iris-biotech.de This occurs when using excess aminium/uronium-based coupling reagents (like HCTU or HBTU) relative to the amino acid, leading to irreversible chain termination. sigmaaldrich.commerckmillipore.com This can be avoided by using phosphonium-based reagents like PyBOP or by pre-activating the amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin. iris-biotech.depeptide.com
Racemization is another concern, particularly for residues prone to enolization, such as histidine and cysteine. nih.gov While tyrosine is generally less susceptible, using optimized conditions such as minimal pre-activation times and avoiding excessive base can help preserve stereochemical integrity. nih.gov For particularly sensitive couplings, carbodiimide-based activation may be preferred. nih.gov
The most critical aspect of optimizing protocols for this compound is the Fmoc deprotection step. The standard reagent for Fmoc removal is a 20% solution of piperidine in DMF. psu.edu However, piperidine, being a secondary amine, is a potent nucleophile that can attack the electrophilic dichlorovinyl (DCV) group, leading to the undesired cleavage of the protecting group. escholarship.org
To prevent this side reaction, a "double protection" strategy is employed where a sterically hindered secondary amine base is used for Fmoc removal. nih.govsigmaaldrich.com2-methylpiperidine (B94953) has been identified as an effective reagent for this purpose. nih.govescholarship.org Its increased steric bulk around the nitrogen atom hinders its ability to act as a nucleophile against the DCV group while still being basic enough to efficiently catalyze the β-elimination reaction required for Fmoc removal. nih.govsigmaaldrich.comescholarship.org This selective deprotection ensures the integrity of the DCV sulfate ester throughout the peptide chain elongation process.
| Deprotection Reagent | Concentration in DMF | Suitability for Tyr(SO3DCV) | Rationale |
|---|---|---|---|
| Piperidine | 20% (v/v) | Unsuitable | Standard Fmoc deprotection agent. However, its nucleophilicity leads to the undesired cleavage of the DCV protecting group. escholarship.org |
| 2-Methylpiperidine | 20% (v/v) | Recommended | The steric hindrance from the methyl group reduces its nucleophilicity, preventing reaction with the DCV group while maintaining sufficient basicity for efficient Fmoc removal. nih.govsigmaaldrich.comescholarship.org |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-5% (v/v) | Potentially Suitable | A non-nucleophilic base that removes the Fmoc group via β-elimination. It is often used in combination with a scavenger like piperidine to trap the dibenzofulvene byproduct. chempep.comug.edu.pl Its compatibility would depend on ensuring no degradation of the DCV group. |
Advanced Synthetic Routes for Sulfotyrosine-Containing Peptides
The use of this compound is central to advanced synthetic routes that enable the preparation of well-defined, homogeneously sulfated peptides, which are difficult to obtain through other methods like recombinant expression or post-synthetic sulfation. iris-biotech.de
The synthesis of a sulfotyrosine-containing peptide using this compound proceeds via a standard Fmoc-SPPS workflow, with specific modifications for the deprotection step. The general cycle for incorporating the residue is as follows:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% 2-methylpiperidine in DMF. nih.govescholarship.org This step is repeated to ensure complete deprotection.
Washing: The resin is thoroughly washed with DMF to remove excess deprotection reagent and the dibenzofulvene-adduct byproduct.
Coupling: this compound is pre-activated with a suitable coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF and then added to the resin. sigmaaldrich-jp.compsu.edu The coupling reaction is allowed to proceed until completion, which can be monitored by a colorimetric test such as the Kaiser test.
Washing: The resin is again washed with DMF to remove excess reagents and byproducts.
Chain Elongation: This cycle is repeated for all subsequent amino acids, using 2-methylpiperidine for every deprotection step to ensure the continued stability of the DCV group.
Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O). iris-biotech.de The DCV group is stable to these acidic conditions. nih.gov
DCV Group Removal: The final step is the removal of the DCV protecting group(s) from the purified peptide in solution. This is achieved through mild hydrogenolysis, for example, using a palladium catalyst (Pd/C) with H₂ gas and a hydrogen donor like ammonium formate, to yield the final sulfated peptide. iris-biotech.de
A significant advantage of the sulfate protection strategy is its utility in synthesizing peptides containing multiple sTyr residues. Direct incorporation of unprotected Fmoc-Tyr(SO₃⁻)-OH often leads to synthetic failure due to compromised resin swelling and poor coupling kinetics, making the synthesis of peptides with more than one sTyr residue extremely challenging. nih.gov
The use of this compound effectively overcomes these issues. Because the sulfate is protected as a neutral dichlorovinyl sulfodiester, the building block behaves much like other standard, non-polar Fmoc-amino acids. sigmaaldrich-jp.com This preserves the solvation of the resin and allows for efficient coupling reactions.
The successful synthesis of disulfated peptides, such as fragments of the chemokine receptors CXCR6 and DARC, has been demonstrated using this strategy. iris-biotech.deacs.orguwaterloo.ca The key challenges in these more complex syntheses include:
Cumulative Side Reactions: Each additional incorporation of Tyr(SO3DCV) increases the number of deprotection cycles with 2-methylpiperidine, raising the cumulative risk of any minor side reactions or incomplete deprotection.
Final Deprotection Efficiency: Ensuring the complete hydrogenolysis of multiple DCV groups in the final step is critical to achieving a homogeneous final product.
On-Resin Chemical Modifications for Tyrosine Sulfation (Alternative Approaches)
While the incorporation of pre-formed building blocks like this compound represents a robust "building block" strategy, alternative methodologies focusing on the chemical modification of the tyrosine residue after its incorporation into the peptide sequence on the solid support have been developed. These on-resin sulfation approaches provide strategic flexibility, particularly for the synthesis of peptides with multiple sulfotyrosine residues or when site-selective sulfation is required.
The most direct alternative involves the post-synthetic sulfation of a standard, unprotected tyrosine residue after the full peptide has been assembled on the resin. google.com In this strategy, Fmoc-Tyr-OH is incorporated during solid-phase peptide synthesis (SPPS), and the phenolic hydroxyl group is sulfated at the end of the synthesis while the peptide remains attached to the solid support. google.com Common sulfating agents for this purpose include sulfur trioxide complexes, such as sulfur trioxide-pyridine (SO₃·Pyr) or sulfur trioxide-dimethylformamide (SO₃·DMF). google.comresearchgate.net However, this approach is generally limited to peptides containing a single tyrosine residue or cases where non-selective sulfation of all present tyrosines is desired.
A more refined and widely applicable on-resin strategy employs the use of orthogonal protecting groups for the tyrosine phenol (B47542) moiety. This method allows for the selective deprotection and subsequent sulfation of specific tyrosine residues within a peptide sequence, leaving other tyrosine residues protected. researchgate.net This is particularly advantageous for studying the functional role of site-specific sulfation. acs.org
Other bioorthogonal protecting groups have also been explored for this purpose. For instance, the vinyl ether benzyloxycarbonyl group has been introduced as a protecting group that can be selectively removed on-resin through tetrazine-induced deprotection, enabling subsequent targeted sulfation. researchgate.net The strategic use of a suite of different orthogonal protecting groups within the same synthesis allows for the divergent synthesis of all possible sulfoforms of a given peptide, as demonstrated in the preparation of a library of CCR5 sulfopeptides. acs.org
A novel strategy that circumvents direct on-resin sulfation but offers a unique alternative to traditional protected building blocks involves the incorporation of Fmoc-tyrosine fluorosulfate (B1228806) (Fmoc-Tyr(SO₂F)-OH). nih.govresearchgate.net This building block is incorporated into the peptide using standard Fmoc-SPPS protocols. The fluorosulfate group is stable throughout the synthesis. Following cleavage from the resin and deprotection of other side chains, the fluorosulfated peptide is converted to the final sulfated peptide in high yield by treatment with basic ethylene (B1197577) glycol. nih.gov
These alternative methods are summarized in the tables below, providing a comparative overview of the strategies for achieving tyrosine sulfation.
Table 1: Orthogonal Protecting Groups for On-Resin Tyrosine Sulfation
| Protecting Group | Building Block | On-Resin Deprotection Reagent | Subsequent On-Resin Sulfation Reagent | Reference |
|---|---|---|---|---|
| Azidomethyl (Azm) | Fmoc-Tyr(Azm)-OH | Tin(II) chloride, thiophenol, triethylamine | SO₃·DMF | researchgate.net |
| Vinyl Ether Benzyloxycarbonyl | Fmoc-Tyr(Veb-Z)-OH | Tetrazine | Not specified | researchgate.net |
| Multiple Orthogonal PGs* | Various | Specific to each PG | TCE imidazolium (B1220033) sulfating reagent | acs.org |
*This refers to a strategy using a combination of protecting groups within one peptide to achieve site-selective sulfation of multiple tyrosine residues.
Table 2: Comparison of Alternative Tyrosine Sulfation Strategies
| Strategy | Key Intermediate/Building Block | Point of Sulfation/Conversion | Key Transformation Step | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Post-Synthetic On-Resin Sulfation | Fmoc-Tyr-OH | On-resin, post-synthesis | Direct sulfation of free phenol with SO₃ complex | Uses standard, inexpensive building block | Lacks selectivity for multiple Tyr residues; potential for side reactions | google.comresearchgate.net |
| Orthogonal Protection (e.g., Azm) | Fmoc-Tyr(Azm)-OH | On-resin, post-synthesis | Selective deprotection (reduction) followed by sulfation | High site-selectivity for complex peptides | Requires synthesis of specialized building block; additional on-resin steps | researchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Azidomethyl | Azm |
| Dimethylformamide | DMF |
| Ethylene glycol | |
| Fmoc-L-Tyrosine | Fmoc-Tyr-OH |
| Fmoc-L-Tyrosine(azidomethyl)-OH | Fmoc-Tyr(Azm)-OH |
| Fmoc-L-Tyrosine(fluorosulfate)-OH | Fmoc-Tyr(SO₂F)-OH |
| Fmoc-L-Tyr(SO₃DCV)-OH | |
| Pyridine | |
| Sulfur trioxide | SO₃ |
| Sulfur trioxide-dimethylformamide complex | SO₃·DMF |
| Sulfur trioxide-pyridine complex | SO₃·Pyr |
| Thiophenol | |
| Tin(II) chloride | SnCl₂ |
| Triethylamine | TEA |
Investigation of Reaction Mechanisms and Synthetic Fidelity in Fmoc L Tyr So3dcv Oh Chemistry
Mechanistic Studies of DCV Group Lability and Cleavage Reactions
The dichlorovinyl (DCV) group serves as a protective moiety for the sulfate (B86663) ester of tyrosine. Its stability and cleavage are critical aspects of the synthetic strategy. The DCV group is designed to be stable throughout the Fmoc-based SPPS cycles, which involve repetitive treatments with a mild base (typically piperidine) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
The cleavage of the DCV group is typically achieved at the final stage of the synthesis, after the peptide has been cleaved from the solid support. iris-biotech.de This process is generally carried out in solution via mild hydrogenolysis. nih.gov The reaction involves the use of a palladium catalyst, often 10% palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H2) and a transfer agent such as ammonium (B1175870) formate. iris-biotech.de This method is effective in selectively removing the DCV group without affecting other functionalities on the peptide, provided they are compatible with hydrogenolysis conditions. nih.gov
The mechanism of hydrogenolysis involves the catalytic addition of hydrogen across the carbon-oxygen bond of the sulfodiester, leading to the release of the free sulfated tyrosine residue and dichloroacetaldehyde (B1201461) as a byproduct. The choice of catalyst and hydrogen source is crucial for achieving high efficiency and minimizing side reactions. The mild conditions of this cleavage are advantageous as they help to preserve the integrity of the often-sensitive sulfated peptide.
Analysis of Stereochemical Integrity During Fmoc-L-Tyr(SO3DCV)-OH Coupling
Maintaining the stereochemical integrity of amino acid residues during peptide synthesis is paramount to ensure the biological activity of the final peptide. The risk of racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a known concern during the activation and coupling steps of SPPS.
For this compound, the bulky nature of both the Fmoc group and the DCV-protected sulfate side chain can influence the coupling kinetics and the potential for racemization. Standard coupling reagents used in Fmoc-SPPS, such as carbodiimides (e.g., DIC) in the presence of an additive (e.g., OxymaPure), or phosphonium (B103445)/uronium salts (e.g., HBTU, HATU, PyBOP), are generally employed. nih.gov
Studies on the incorporation of various protected amino acids have shown that the choice of coupling reagents and conditions can significantly impact the level of racemization. For sterically hindered amino acids, stronger activating agents and optimized reaction times are often necessary to ensure complete and epimerization-free coupling. The degree of racemization for this compound is generally low under standard, well-controlled coupling conditions. However, prolonged activation times or the use of excessive base can increase this risk. The analysis of the final peptide product by chiral chromatography or mass spectrometry is essential to confirm its stereochemical purity.
Mitigation of Unwanted Side Reactions in Sulfotyrosine Peptide Synthesis
Addressing Desulfation During Acidic Cleavage Conditions
A primary challenge in the synthesis of sulfotyrosine-containing peptides is the lability of the sulfate ester bond under acidic conditions. nih.gov Standard cleavage cocktails used in Fmoc-SPPS to remove the peptide from the resin and deprotect side chains often contain strong acids like trifluoroacetic acid (TFA). sigmaaldrich.com Direct exposure of an unprotected sulfotyrosine residue to these conditions can lead to significant desulfation, resulting in the formation of a tyrosine residue instead. sigmaaldrich-jp.com
The DCV protecting group on this compound is stable to TFA. iris-biotech.de This allows for the standard TFA-based cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups while the sulfate group remains protected. iris-biotech.de The DCV group is then removed in a subsequent, milder step, thereby minimizing the risk of desulfation. nih.gov This two-step cleavage strategy is a key advantage of using DCV protection.
| Cleavage Step | Reagents | Purpose | Impact on SO3DCV Group |
| Step 1: Resin Cleavage & Side-Chain Deprotection | TFA-based cocktail (e.g., TFA/TIS/H2O) | Cleaves peptide from resin and removes acid-labile protecting groups. | DCV group is stable. |
| Step 2: DCV Group Removal | H2, Pd/C, Ammonium Formate | Removes the dichlorovinyl protecting group from the sulfate ester. | DCV group is cleaved to yield sulfotyrosine. |
Strategies to Counter Peptide Aggregation and Incomplete Reactions During Synthesis
Peptide aggregation, particularly in hydrophobic sequences, is a common problem in SPPS that can lead to incomplete coupling and deprotection reactions. peptide.com The presence of large, aromatic residues like tyrosine can contribute to this issue. While the DCV-protected sulfate group adds a degree of polarity, aggregation can still occur, especially in longer peptide chains.
Several strategies can be employed to mitigate aggregation:
Solvent Choice : Using solvents with high polarity and hydrogen bond-disrupting capabilities, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can help to solvate the growing peptide chain and reduce inter-chain hydrogen bonding. peptide.com
Chaotropic Agents : The addition of chaotropic salts like lithium chloride (LiCl) to the coupling and deprotection solutions can disrupt secondary structures and improve reaction efficiency.
Specialized Reagents : The use of stronger coupling reagents or elevated temperatures (microwave-assisted synthesis) can help to drive difficult couplings to completion. sigmaaldrich.com
Pseudoprolines : Incorporating dipeptide building blocks that introduce a "kink" in the peptide backbone, known as pseudoprolines, can effectively disrupt aggregation. peptide.com
Prevention of Aspartimide Formation and Other Sequence-Dependent Issues
Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly at Asp-Gly, Asp-Ser, and Asp-Asn sequences. iris-biotech.de It is catalyzed by the piperidine (B6355638) used for Fmoc deprotection and leads to the formation of a cyclic imide, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides, often with racemization. iris-biotech.de
Modified Deprotection Conditions : Using a less basic deprotection cocktail, such as 20% piperidine in DMF with the addition of 0.1 M HOBt or formic acid, can suppress aspartimide formation. iris-biotech.debiotage.com
Sterically Hindered Protecting Groups : Employing bulky protecting groups on the aspartic acid side chain can sterically hinder the cyclization reaction. biotage.com
Backbone Protection : The use of a di-methoxybenzyl (Dmb) group on the nitrogen of the residue following the aspartic acid can prevent the initial cyclization step. peptide.com
Impact of Resin Chemistry and Linker Selection on this compound Integration
For the synthesis of peptides containing this compound, standard resins like Wang or Rink amide resin are commonly used. peptide.com
Wang Resin : This resin is used for the synthesis of peptide acids. The peptide is attached to the resin via a benzyl (B1604629) ester linkage that is cleavable with strong acid (TFA). peptide.com
Rink Amide Resin : This resin is employed for the synthesis of peptide amides. The linker is also acid-labile, yielding a C-terminal amide upon cleavage with TFA.
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Compatibility with this compound |
| Wang | p-Alkoxybenzyl alcohol | TFA | Carboxylic Acid | High |
| Rink Amide | Tris(alkoxy)benzylamine | TFA | Amide | High |
| ChemMatrix | Various | Dependent on Linker | Various | High (Good for aggregation-prone sequences) |
Analytical Research Methodologies for Characterization of Fmoc L Tyr So3dcv Oh and Derived Peptides
Chromatographic Techniques for Purity and Homogeneity Assessment of Synthetic Intermediates and Products
Chromatographic methods are indispensable for monitoring the efficiency of peptide synthesis and for the isolation of the target peptide from a complex mixture of by-products, including deletion sequences, incompletely deprotected peptides, and epimers.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the foremost analytical technique for assessing the purity of Fmoc-L-Tyr(SO3DCV)-OH and the crude peptides derived from it. hplc.eu The high resolving power of RP-HPLC allows for the separation of peptides that may differ by only a single amino acid. hplc.eu
For the analysis of sulfotyrosine-containing peptides, careful selection of mobile phase conditions is critical to prevent the acid-catalyzed hydrolysis of the sulfate (B86663) group (desulfation). While trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide analysis, its acidity can promote sulfate loss. sigmaaldrich-jp.compeptide.com Therefore, buffer systems operating at a near-neutral pH are often preferred. A widely used mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer of ammonium (B1175870) acetate (B1210297) (e.g., 20 mM or 0.1 M, pH 7), which effectively minimizes desulfation during analysis. sigmaaldrich-jp.comnih.gov
Analytical RP-HPLC is employed at multiple stages:
Quality Control of Starting Material: To confirm the purity of the this compound building block. High purity (≥99%) is essential to minimize the introduction of impurities during synthesis. merckmillipore.com
Monitoring Synthesis: To track the progress of coupling and deprotection steps during SPPS.
Analysis of Crude Product: To determine the purity profile of the peptide after cleavage from the solid support. This analysis guides the subsequent purification strategy. nih.gov
The following table summarizes typical analytical HPLC conditions used for sulfated peptides.
| Parameter | Typical Conditions | Purpose |
| Column | C18 silica-based, wide-pore (e.g., 300 Å) | Provides hydrophobic surface for peptide retention and separation. |
| Mobile Phase A | 0.1 M Ammonium Acetate (pH 7) in Water | Aqueous buffer to minimize desulfation. |
| Mobile Phase B | Acetonitrile with 0.1 M Ammonium Acetate | Organic modifier to elute peptides based on hydrophobicity. |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30 min | To resolve peptides with varying hydrophobicities. |
| Flow Rate | ~1.0 mL/min for analytical columns (e.g., 4.6 mm i.d.) | Standard flow for efficient separation. |
| Detection | UV absorbance at 214 nm and 280 nm | 214 nm for the peptide backbone; 280 nm for aromatic residues like Tyr. |
Following synthesis and cleavage, crude sulfotyrosine peptides require purification to remove impurities generated during synthesis. Preparative RP-HPLC is the standard method for isolating the target peptide to a high degree of purity (>95-98%). peptide.comnih.gov
The principles are similar to analytical HPLC, but performed on a larger scale using wider columns (e.g., >20 mm i.d.) and higher flow rates. hplc.eupeptide.com The conditions developed at the analytical scale are optimized and transferred to the preparative system. peptide.com To maximize purity, fractions are collected across the main peak and analyzed separately by analytical HPLC. Only the fractions meeting the required purity specification are pooled and lyophilized. hplc.eu
As with analytical methods, minimizing desulfation is a primary concern. The use of near-neutral pH mobile phases, such as ammonium acetate/acetonitrile, is crucial for preserving the sulfate modification on the tyrosine residue during the extended time the peptide is on the column. sigmaaldrich-jp.comnih.gov Repeated lyophilization of the final pooled fractions is necessary to completely remove the non-volatile ammonium acetate buffer. sigmaaldrich-jp.com
Spectroscopic and Spectrometric Approaches for Structural Confirmation
While chromatography assesses purity, spectroscopic and spectrometric techniques are essential for confirming that the purified product has the correct chemical structure and molecular weight.
Mass spectrometry is a powerful tool for the characterization of this compound and its derived peptides, providing precise molecular weight determination. iris-biotech.de Electrospray ionization (ESI) is a common technique used for peptide analysis. sigmaaldrich-jp.com
Characterization of sulfopeptides by MS presents challenges. Analysis in positive ion mode often leads to the facile neutral loss of the sulfate group (SO₃, 80 Da), making it difficult to confirm the presence and location of the modification. sigmaaldrich-jp.comnih.gov Therefore, analysis is preferentially performed in negative ion mode, where the sulfated peptide anion is more stable and less prone to in-source fragmentation. sigmaaldrich-jp.comnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) analysis, is used to confirm the elemental composition of the parent amino acid and the final peptide. nih.govscienceopen.com
For Fmoc-L-Tyr(SO₃DCV)-OH, the expected molecular weight is 578.41 g/mol . iris-biotech.de MS analysis would be used to confirm this mass and thus the integrity of the starting material. For a synthesized peptide, MS confirms that the final product has the correct mass corresponding to its amino acid sequence, including the dichlorovinyl-protected or the final deprotected sulfate group.
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Ionization Mode | Expected Observation |
| Fmoc-L-Tyr(SO₃DCV)-OH | C₂₆H₂₁Cl₂NO₈S | 577.02 | ESI- | [M-H]⁻ at m/z 576.01 |
| Example Sulfated Peptide | Varies | Varies | ESI- | [M-H]⁻, [M-2H]²⁻ etc. |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and conformation of molecules. For the starting material, this compound, ¹H and ¹³C NMR are used to confirm the presence of all expected functional groups, including the Fmoc group, the tyrosine aromatic ring, the amino acid backbone, and the dichlorovinyl protecting group. scienceopen.com The chemical shifts (δ) and coupling constants (J) provide a definitive fingerprint of the molecule's structure. scienceopen.com
Determination of Enantiomeric Purity of this compound and Derived Peptides
The biological activity of peptides is highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of the amino acid building blocks and the final peptide is critical. The L-enantiomer is the naturally occurring form, and the presence of the D-enantiomer is considered an impurity. phenomenex.com Racemization can occur during the synthesis of the Fmoc-amino acid or during the peptide assembly process, particularly during amino acid activation steps. nih.gov
Chiral HPLC is the primary method for determining the enantiomeric purity of Fmoc-amino acids. phenomenex.com This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers, allowing for their separation and quantification. For Fmoc-amino acids used in peptide synthesis, an enantiomeric purity of ≥99.8% enantiomeric excess (ee) is often required. merckmillipore.comphenomenex.com
To assess the enantiomeric purity of a final peptide, the peptide is typically hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl). The resulting amino acid mixture is then analyzed by chiral HPLC or gas chromatography (GC) after appropriate derivatization. nih.gov This analysis quantifies the amount of D-tyrosine present, providing a measure of the racemization that occurred at the sulfotyrosine residue during synthesis.
Applications of Fmoc L Tyr So3dcv Oh in Biochemical and Biophysical Research
Design and Synthesis of Sulfotyrosine Peptide Probes for Biological Systems
The primary application of Fmoc-L-Tyr(SO3DCV)-OH lies in the synthesis of sulfotyrosine-containing peptides, which serve as powerful probes to investigate biological systems. Tyrosine sulfation is a key post-translational modification occurring in secreted and integral membrane proteins, playing a crucial role in various biological activities. The dichlorovinyl (DCV) protecting group on the sulfate (B86663) moiety of this compound is stable during the standard acidic and basic conditions of Fmoc-based solid-phase peptide synthesis, preventing premature desulfation. This stability is paramount for the successful synthesis of peptides with site-specific sulfation, allowing for the creation of homogenous populations of sulfated peptides for detailed study.
The synthesis protocol typically involves the standard procedures of Fmoc SPPS. Following the assembly of the peptide chain on a solid support, the peptide is cleaved from the resin, and most side-chain protecting groups are removed using a trifluoroacetic acid (TFA)-based cocktail. The DCV group remains intact under these conditions and is selectively removed in a subsequent step via hydrogenolysis, yielding the desired sulfated peptide. This strategic use of a stable protecting group has facilitated the synthesis of complex, multiply sulfated peptides, such as fragments of chemokine receptors like CXCR6 and DARC, which are challenging to produce by other means.
Elucidation of Molecular Recognition Events Involving Sulfated Peptides
The availability of synthetic sulfated peptides, made possible by reagents like this compound, has been instrumental in elucidating the molecular details of recognition events where tyrosine sulfation is a key determinant of binding affinity and specificity.
Protein-Peptide Interaction Analysis
The interaction between P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and P-selectin is a well-characterized example of the critical role of tyrosine sulfation in protein-peptide interactions, and a key area of investigation facilitated by synthetic sulfated peptides. This interaction is fundamental to the process of leukocyte rolling and adhesion to endothelial cells during an inflammatory response. The high-affinity binding of PSGL-1 to P-selectin is dependent on the presence of sulfated tyrosine residues at the N-terminus of PSGL-1.
The use of synthetic peptides mimicking the N-terminus of PSGL-1, with and without sulfated tyrosines, has allowed for a detailed analysis of this interaction. These studies have definitively shown that tyrosine sulfation, in conjunction with specific glycosylation patterns, is required for high-affinity binding. The ability to synthetically produce these peptides with precise modifications has been crucial in dissecting the relative contributions of sulfation and glycosylation to the binding affinity and kinetics of the PSGL-1/P-selectin interaction.
Table 1: Examples of Sulfotyrosine-Containing Peptides in Molecular Recognition Studies
| Peptide/Protein System | Biological Process | Role of Sulfotyrosine | Key Research Findings |
| PSGL-1 / P-selectin | Leukocyte rolling and adhesion | Essential for high-affinity binding | Tyrosine sulfation significantly enhances binding affinity and is crucial for proper immune cell trafficking. |
| Chemokine Receptors (e.g., CXCR6, DARC) / Chemokines | Cell migration, inflammation | Critical for ligand binding and receptor activation | Site-specific sulfation patterns determine chemokine binding specificity and signaling outcomes. |
| CCR5 / HIV-1 gp120 | HIV-1 viral entry | Contributes to the binding of the viral envelope protein | Sulfation of N-terminal tyrosines of CCR5 is a key factor for the binding of HIV-1 gp120. |
Enzymatic Assays and Mechanistic Investigations of Tyrosylprotein Sulfotransferases (TPSTs)
Synthetic sulfated peptides are invaluable tools for the in vitro study of tyrosylprotein sulfotransferases (TPSTs), the enzymes responsible for catalyzing the transfer of a sulfonate group from the universal donor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to tyrosine residues. The availability of well-defined peptide substrates, synthesized using reagents like this compound, allows for the development of robust and specific enzymatic assays.
These assays are crucial for determining the kinetic parameters of TPSTs, such as Km and kcat, for various peptide sequences. Furthermore, by systematically varying the amino acid sequence flanking the tyrosine residue in synthetic peptides, researchers can probe the substrate specificity of different TPST isoforms. Such studies have revealed that the presence of acidic amino acids near the target tyrosine is a key determinant for efficient sulfation. The ability to generate libraries of peptides with specific sulfation patterns is essential for understanding the molecular basis of TPST-substrate recognition and for identifying the consensus sequences for tyrosine sulfation.
Development of Synthetic Peptidomimetics and Analogs for Mechanistic Studies
To overcome the inherent instability of the tyrosine sulfate ester bond to in vivo enzymatic degradation by sulfatases, researchers have focused on developing peptidomimetics and non-hydrolyzable analogs of sulfotyrosine. These modified peptides are crucial for mechanistic studies as they can provide a stable interaction with their target proteins, facilitating structural and long-term functional studies.
A parallel approach in the study of protein phosphorylation, another key post-translational modification, involves the use of non-hydrolyzable phosphotyrosine mimetics like 4-[difluoro(phosphono)methyl]-L-phenylalanine (F2Pmp). Peptides incorporating these mimetics have been successfully used to trap and identify protein tyrosine phosphatases. Similarly, the development of a non-hydrolyzable sulfotyrosine analog that can be incorporated into peptides using a suitable Fmoc-protected building block would be a significant advancement for studying sulfatases and for developing potent and stable inhibitors of protein-protein interactions mediated by sulfotyrosine. The synthesis of such analogs, for instance, a 4-(sulfonomethyl)phenylalanine, would allow for the creation of peptide probes that can form stable complexes with their binding partners, thereby aiding in structural elucidation and the development of therapeutic leads.
Contributions to Understanding Signaling Pathways Regulated by Tyrosine Sulfation
The application of synthetic sulfated peptides has profoundly contributed to our understanding of signaling pathways regulated by tyrosine sulfation. The precise control over the sulfation state of synthetic peptides allows for the unambiguous demonstration of the functional consequences of this modification in a variety of signaling contexts.
In the realm of chemokine signaling, synthetic sulfopeptides have been instrumental in demonstrating that tyrosine sulfation not only enhances the affinity of chemokine binding but also modulates chemokine selectivity. This means that the pattern of tyrosine sulfation on a chemokine receptor can dictate which chemokine ligand will bind most effectively, thereby providing a mechanism for fine-tuning the cellular response to a complex mixture of chemokines. Furthermore, studies using these synthetic probes have shown that binding to a sulfated receptor fragment can influence the oligomerization state of the chemokine, which is another layer of regulation in chemokine receptor activation and signaling.
Beyond the immune system, tyrosine sulfation has been shown to be critical for the function of some G protein-coupled receptors (GPCRs), such as the glycoprotein hormone receptors. Synthetic peptides and site-directed mutagenesis have revealed that sulfation of specific tyrosine residues in the extracellular domain of these receptors is mandatory for high-affinity hormone binding and subsequent receptor activation. The ability to synthetically introduce sulfotyrosine at specific positions has been key to unraveling the molecular mechanisms by which this post-translational modification regulates the activity of these important signaling molecules.
Table 2: Investigated Signaling Pathways Utilizing Synthetic Sulfotyrosine Peptides
| Signaling Pathway | Key Proteins Involved | Role of Tyrosine Sulfation | Insights Gained from Synthetic Peptides |
| Chemokine Signaling | Chemokine Receptors (e.g., CCR5, CXCR4), Chemokines (e.g., RANTES, SDF-1) | Modulates ligand binding affinity and specificity, influences receptor activation. | Elucidation of site-specific sulfation patterns that govern chemokine selectivity and signaling outcomes. |
| Leukocyte Adhesion Cascade | PSGL-1, P-selectin, E-selectin | Essential for the initial tethering and rolling of leukocytes on endothelial cells. | Dissection of the molecular requirements for high-affinity binding and the role of sulfation in immune cell trafficking. |
| Glycoprotein Hormone Signaling | TSH Receptor, LH/CG Receptor, FSH Receptor | Required for high-affinity hormone binding and receptor activation. | Identification of specific sulfotyrosine residues that are critical for endocrine signaling. |
| Viral Entry | HIV-1 gp120, CCR5 | Facilitates the interaction between the viral envelope protein and the host cell co-receptor. | Understanding the molecular basis of viral tropism and a potential target for therapeutic intervention. |
Future Perspectives and Emerging Directions in Fmoc L Tyr So3dcv Oh Research and Sulfotyrosine Peptide Synthesis
Innovations in Protecting Group Chemistry for Enhanced Synthetic Efficiency
The development of robust and efficient methods for the synthesis of sulfotyrosine-containing peptides has been a significant challenge, primarily due to the acid-lability of the sulfate (B86663) ester. sigmaaldrich-jp.comjpt.com To overcome this, researchers have focused on protecting the sulfate group during solid-phase peptide synthesis (SPPS). The dichlorovinyl (DCV) group, as seen in Fmoc-L-Tyr(SO3DCV)-OH, represents a notable advancement in this area. iris-biotech.de
The DCV group provides stability during the repetitive piperidine (B6355638) treatments for Fmoc removal and the final trifluoroacetic acid (TFA) cleavage from the resin. sigmaaldrich-jp.comiris-biotech.de Deprotection is achieved through a mild hydrogenolysis step at the end of the synthesis. iris-biotech.de This strategy has been successfully employed in the synthesis of disulfated peptides. iris-biotech.de
Beyond the DCV group, other protecting groups have been investigated to enhance synthetic efficiency. The neopentyl (nP) group, for instance, is stable to both piperidine and TFA and can be removed post-cleavage using ammonium (B1175870) acetate (B1210297) or sodium azide (B81097). sigmaaldrich-jp.comrsc.org Another innovative approach involves the use of a fluorosulfate (B1228806) protecting group. nih.govnih.gov This method utilizes the unique reactivity of sulfur(VI) fluorides, allowing for the efficient incorporation of fluorosulfated tyrosine into peptides, which is then converted to sulfotyrosine in a high-yield, post-synthetic step. nih.govnih.gov
These innovations in protecting group chemistry are pivotal for improving the yields and purity of synthetic sulfotyrosine peptides, making them more accessible for biological studies.
Integration with Automated and High-Throughput Synthesis Platforms for Discovery
The advent of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. beilstein-journals.orgamericanpeptidesociety.org The compatibility of protected sulfotyrosine derivatives with these automated platforms is crucial for high-throughput screening and discovery of novel peptide-based therapeutics.
Fmoc-protected amino acids with stable side-chain protecting groups, such as this compound and Fmoc-Tyr(SO3nP)-OH, are well-suited for automated synthesis. sigmaaldrich-jp.com Their excellent solubility in standard solvents like DMF and NMP allows for their seamless integration into existing automated synthesizer protocols without the need for significant modifications. sigmaaldrich-jp.com This facilitates the rapid and reliable synthesis of libraries of sulfotyrosine-containing peptides.
The ability to perform automated synthesis is particularly advantageous for exploring the structure-activity relationships of sulfated peptides, where numerous analogs with single or multiple sulfotyrosine residues at various positions need to be synthesized and tested. nih.gov This high-throughput capability accelerates the identification of lead compounds for drug development and deepens our understanding of the biological roles of tyrosine sulfation.
Development of Chemoenzymatic and Hybrid Synthesis Approaches
While chemical synthesis provides precise control over the location of sulfation, chemoenzymatic and hybrid approaches are emerging as powerful complementary strategies. These methods leverage the specificity of enzymes to introduce modifications onto chemically synthesized peptide backbones.
Recent advancements in the chemoenzymatic synthesis of sulfated N-glycans demonstrate the potential of using sulfotransferases for site-selective sulfation. nih.govacs.org This principle can be extended to peptide synthesis. A hybrid approach could involve the chemical synthesis of a peptide containing unprotected tyrosine residues, followed by enzymatic sulfation using tyrosylprotein sulfotransferases (TPSTs). biosyn.com This would mimic the natural biological process of tyrosine sulfation, which occurs in the Golgi apparatus. nih.gov
The development of robust and scalable chemoenzymatic methods for producing sulfotyrosine-containing peptides holds promise for generating complex, biologically active molecules that may be challenging to access through purely chemical means.
Advanced Computational Modeling for Sulfotyrosine-Containing Peptide Design and Prediction of Reactivity
Computational tools are becoming increasingly integral to peptide and protein research. In the context of sulfotyrosine, computational modeling can aid in the design of novel peptides with specific binding affinities and biological activities. By predicting the structural consequences of tyrosine sulfation, researchers can rationally design peptides with enhanced properties.
Furthermore, computational methods are being developed to improve the identification and characterization of sulfotyrosine-containing peptides from complex biological samples using mass spectrometry. nih.govacs.org These tools will be crucial for "sulfomics" studies aimed at systematically identifying sulfated proteins and understanding the scope of this post-translational modification. acs.org
Predictive models of reactivity for different protected sulfotyrosine derivatives can also guide the optimization of synthetic strategies. By understanding the factors that influence the stability and deprotection of various protecting groups, chemists can select the most appropriate building blocks and reaction conditions for a given synthetic target.
Exploration of Novel Research Applications Beyond Current Paradigms
The availability of synthetic sulfotyrosine-containing peptides, facilitated by reagents like this compound, is opening up new avenues of research. While the role of sulfotyrosine in modulating protein-protein interactions is a major focus, there are emerging areas where these peptides can have a significant impact.
One such area is the development of novel therapeutic agents. Sulfated peptides have shown potential in various therapeutic areas, and the ability to synthesize a wide range of analogs will accelerate the discovery of new drug candidates. nih.gov Additionally, synthetic sulfotyrosine peptides are invaluable tools for studying the kinetics and specificity of sulfotransferases and for developing inhibitors of these enzymes. biosyn.com
Another exciting direction is the use of sulfated peptides as probes to investigate the intricate signaling pathways regulated by tyrosine sulfation. These probes can help to unravel the complex interplay between sulfation and other post-translational modifications, such as phosphorylation.
Q & A
What are the optimal synthetic routes for preparing Fmoc-L-Tyr(SO3DCV)-OH, and how do reaction conditions influence yield?
Classification: Advanced
Methodological Answer:
The synthesis of this compound typically involves:
Protection of the Amino Group : Introduction of the Fmoc group via reaction with 9-fluorenylmethyloxycarbonyl chloride under alkaline conditions (pH 8–9) to ensure selective protection .
Sulfonation of the Tyrosine Side Chain : The hydroxyl group on tyrosine’s aromatic ring is modified with a sulfonic acid derivative (SO3DCV). This step may require anhydrous conditions and catalysts like HOBt/DIC to minimize side reactions .
Purification : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to isolate the product. Yield optimization depends on controlling reaction temperature (0–4°C for sulfonation) and stoichiometric ratios (1.2–1.5 equivalents of sulfonating agent) .
Key Data:
- Typical Yield Range : 60–75% after HPLC purification .
- Critical Parameters : Excess reagents or elevated temperatures can lead to over-sulfonation or Fmoc deprotection .
How does the SO3DCV group impact peptide solubility and stability during solid-phase peptide synthesis (SPPS)?
Classification: Basic
Methodological Answer:
The SO3DCV group enhances solubility in aqueous and polar solvents (e.g., DMF, DMSO) due to its hydrophilic sulfonic acid moiety, which reduces aggregation during SPPS . To maintain stability:
- Coupling Conditions : Use activated esters (e.g., HATU/DIPEA) for efficient incorporation. The bulky SO3DCV group may require extended coupling times (1–2 hours) and double couplings to ensure >95% efficiency .
- Deprotection : Treat with 20% piperidine/DMF for 10 minutes to remove Fmoc without hydrolyzing the sulfonic acid group .
Key Data:
- Solubility : >50 mg/mL in DMF, compared to <10 mg/mL for non-sulfonated tyrosine derivatives .
- Stability : The SO3DCV group remains intact under standard SPPS conditions (pH 9–10) but may degrade in strong acidic environments (e.g., TFA >90%) .
What analytical techniques are most effective for characterizing this compound and verifying its purity?
Classification: Basic
Methodological Answer:
- HPLC-MS : Use a C18 column with UV detection at 265 nm (Fmoc absorbance) and ESI-MS to confirm molecular weight. A single peak with >98% area indicates purity .
- NMR : ¹H NMR (DMSO-d6) should show characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and sulfonic acid protons (δ 3.5–4.0 ppm). ¹³C NMR confirms the absence of unreacted starting materials .
- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance) .
Key Data:
- Retention Time (HPLC) : ~12.5 minutes under 0.1% TFA/acetonitrile gradient .
- MS (ESI+) : [M+H]+ expected at m/z ~550–600 (exact mass depends on DCV substituent) .
How can researchers mitigate side reactions when incorporating this compound into peptide sequences with multiple charged residues?
Classification: Advanced
Methodological Answer:
- Charge Screening : Add 1–2% DIEA to neutralize sulfonic acid’s negative charge, improving coupling efficiency in sequences with lysine or arginine .
- Sequential Coupling : Introduce this compound early in the synthesis to avoid steric hindrance from neighboring bulky groups.
- Side-Chain Protection : Use acid-labile protecting groups (e.g., tBu for serine/threonine) to prevent premature deprotection during SPPS .
Key Data:
- Coupling Efficiency : Drops to 70–80% in highly charged environments without charge screening .
What are the implications of the SO3DCV modification on peptide secondary structure and biological activity?
Classification: Advanced
Methodological Answer:
- Structural Impact : The sulfonic acid group introduces steric bulk and electrostatic repulsion, potentially disrupting α-helix formation. Circular dichroism (CD) spectroscopy is recommended to assess conformational changes .
- Biological Activity : The hydrophilic SO3DCV group enhances receptor binding in aqueous environments (e.g., GPCR-targeted peptides). Validate activity via SPR or cell-based assays comparing modified/unmodified peptides .
Key Data:
- SPR Binding Affinity : Modified peptides show 2–5x higher KD values for hydrophilic targets compared to non-sulfonated analogs .
How should this compound be stored to prevent degradation, and what are the stability limits?
Classification: Basic
Methodological Answer:
- Storage Conditions : Store desiccated at -20°C in amber vials to prevent moisture absorption and photodegradation. Under these conditions, stability exceeds 24 months .
- Reconstitution : Dissolve in anhydrous DMF or DMSO immediately before use. Avoid freeze-thaw cycles, as crystallization may occur .
Key Data:
- Degradation Signs : Yellow discoloration or precipitate formation indicates hydrolysis of the sulfonic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
